
Naphthalene, 1,2,3,4,5,8-hexahydro-2,6-dimethoxy-1-methyl-, trans-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalene, 1,2,3,4,5,8-hexahydro-2,6-dimethoxy-1-methyl-, trans- is a complex organic compound with a unique structure. It belongs to the class of naphthalene derivatives, which are known for their aromatic properties and diverse applications in various fields. This compound is characterized by the presence of methoxy groups and a methyl group, which contribute to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 1,2,3,4,5,8-hexahydro-2,6-dimethoxy-1-methyl-, trans- typically involves multi-step organic reactions. One common method includes the hydrogenation of naphthalene derivatives under specific conditions to introduce the hexahydro structure. The methoxy groups are then introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation processes where naphthalene is treated with hydrogen gas in the presence of a metal catalyst such as palladium or platinum. This is followed by methylation reactions to introduce the methoxy groups. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Naphthalene, 1,2,3,4,5,8-hexahydro-2,6-dimethoxy-1-methyl-, trans- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst to further reduce any remaining aromatic rings.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where substituents like halogens or nitro groups can be introduced using reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, metal catalysts (palladium, platinum).
Substitution: Halogens (bromine, chlorine), nitrating agents (nitric acid), acidic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives like quinones, reduced forms with additional hydrogen atoms, and substituted naphthalene derivatives with halogens or nitro groups.
Applications De Recherche Scientifique
Naphthalene, 1,2,3,4,5,8-hexahydro-2,6-dimethoxy-1-methyl-, trans- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable aromatic structure.
Mécanisme D'action
The mechanism of action of Naphthalene, 1,2,3,4,5,8-hexahydro-2,6-dimethoxy-1-methyl-, trans- involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene: The parent compound with a simpler structure and different reactivity.
1,2,3,4-Tetrahydronaphthalene: A partially hydrogenated derivative with different chemical properties.
2,6-Dimethoxynaphthalene: A similar compound with methoxy groups but lacking the hexahydro structure.
Uniqueness
Naphthalene, 1,2,3,4,5,8-hexahydro-2,6-dimethoxy-1-methyl-, trans- is unique due to its specific combination of hydrogenation, methoxy, and methyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
185253-71-8 |
|---|---|
Formule moléculaire |
C13H20O2 |
Poids moléculaire |
208.30 g/mol |
Nom IUPAC |
(1R,2R)-2,6-dimethoxy-1-methyl-1,2,3,4,5,8-hexahydronaphthalene |
InChI |
InChI=1S/C13H20O2/c1-9-12-6-5-11(14-2)8-10(12)4-7-13(9)15-3/h5,9,13H,4,6-8H2,1-3H3/t9-,13-/m1/s1 |
Clé InChI |
PTOYYFBLVGGYGI-NOZJJQNGSA-N |
SMILES isomérique |
C[C@H]1[C@@H](CCC2=C1CC=C(C2)OC)OC |
SMILES canonique |
CC1C(CCC2=C1CC=C(C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


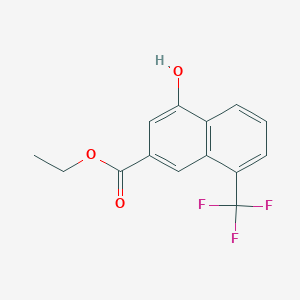

![6-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-benzimidazole](/img/structure/B14258727.png)
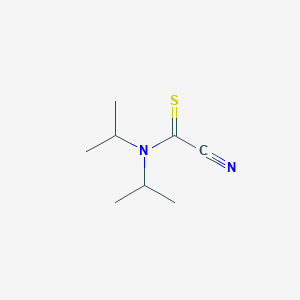
![5-{[4-(Diphenylamino)phenyl]methylidene}-3-ethyl-1,3-oxazolidine-2,4-dione](/img/structure/B14258738.png)

![Benzenamine, 2-[(3-methyl-2-butenyl)oxy]-](/img/structure/B14258752.png)
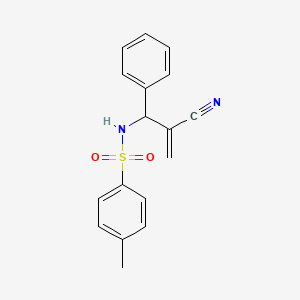
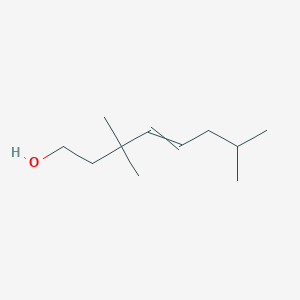
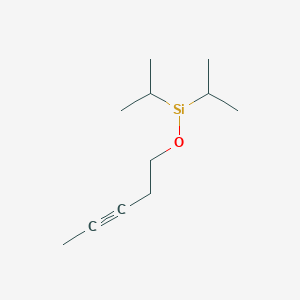
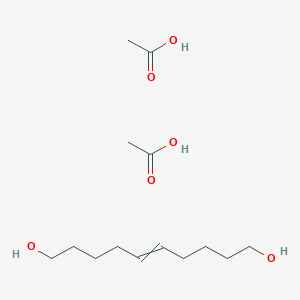
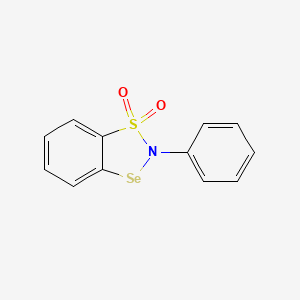
![(1R,2R)-1-N,2-N-bis[(1S)-1-phenylethyl]cyclohex-4-ene-1,2-diamine](/img/structure/B14258781.png)

